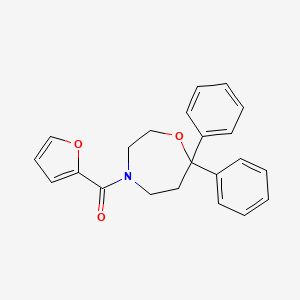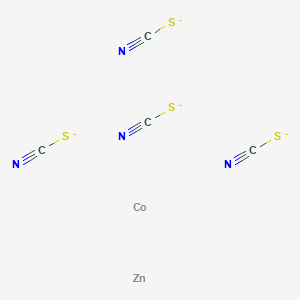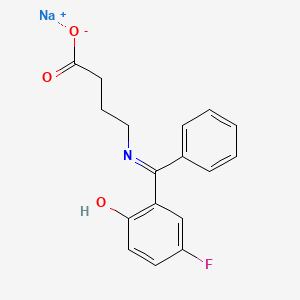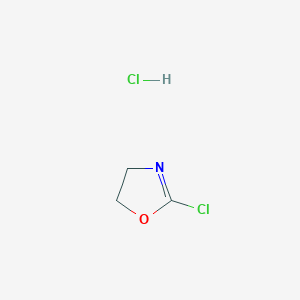
2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride typically involves the cyclodehydration of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating reagents. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles can be employed to replace the chlorine atom.
Major Products:
Oxidation: The major product is the corresponding oxazole.
Substitution: Depending on the nucleophile used, various substituted oxazoles can be formed.
Scientific Research Applications
2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
- 2-Ethyl-4,5-dihydro-1,3-oxazole
- 2-Chloro-4,5-dimethyl-1,3-oxazole
- 2-(4-chlorophenyl)-4,5-dimethyl-1,3-oxazole 3-oxide hydrochloride
Comparison: 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
CAS No. |
63461-11-0 |
|---|---|
Molecular Formula |
C3H5Cl2NO |
Molecular Weight |
141.98 g/mol |
IUPAC Name |
2-chloro-4,5-dihydro-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C3H4ClNO.ClH/c4-3-5-1-2-6-3;/h1-2H2;1H |
InChI Key |
GDYQASMZRMBPDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
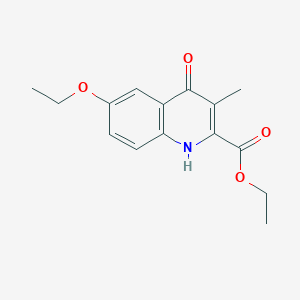
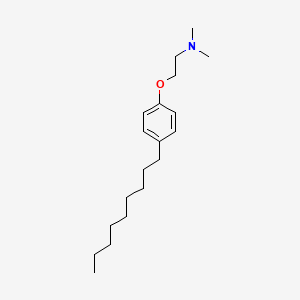
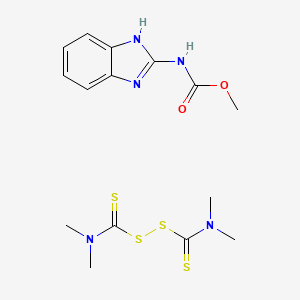
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
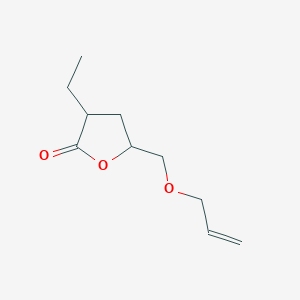
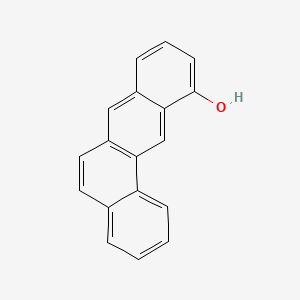
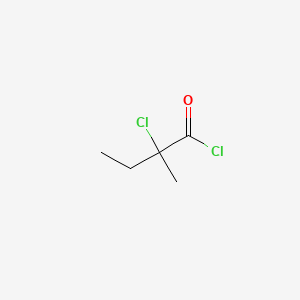
![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)
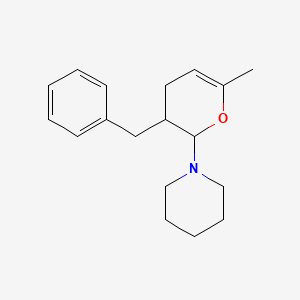
![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
